2-Chloro-4,4'-bipyridine
Overview
Description
2-Chloro-4,4’-bipyridine: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The introduction of a chlorine atom at the 2-position of one of the pyridine rings enhances its chemical reactivity and potential applications. This compound is of significant interest in various fields, including organic synthesis, coordination chemistry, and material science.
Mechanism of Action
Target of Action
2-Chloro-4,4’-bipyridine is a chemical compound that primarily targets certain biochemical processes. It is known to act as a ligand in coordination chemistry . The compound’s ability to bind and interact with various metal ions makes it a key player in the formation of different coordination polymers .
Mode of Action
The interaction of 2-Chloro-4,4’-bipyridine with its targets involves the formation of stable complexes. The compound coordinates with metal ions through its nitrogen atoms, leading to the formation of these complexes . This interaction results in changes in the chemical environment and can influence the reactivity of the compound and its targets.
Biochemical Pathways
It has been reported that similar compounds, such as 2,6-dichloro-4,4′-bipyridine, are involved in catalyzing reactions such as the diboration of pyrazines . This suggests that 2-Chloro-4,4’-bipyridine might also be involved in similar reactions, affecting the corresponding biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-Chloro-4,4’-bipyridine’s action are largely dependent on its targets and the nature of its interactions. For instance, when used as a catalyst in reactions, it can facilitate the transformation of substrates into desired products . The exact effects can vary depending on the specific reaction and the conditions under which it is carried out.
Action Environment
The action, efficacy, and stability of 2-Chloro-4,4’-bipyridine can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances, such as metal ions, in its environment . Additionally, factors like temperature and pH could potentially influence the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-Chloro-4,4’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming complexes that can alter their activity. For instance, 2-Chloro-4,4’-bipyridine can bind to metal ions, forming coordination complexes that can act as catalysts in biochemical reactions. These interactions are crucial for understanding the compound’s role in biological systems .
Cellular Effects
The effects of 2-Chloro-4,4’-bipyridine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes and proteins within cells, leading to changes in metabolic pathways and cellular responses. For example, 2-Chloro-4,4’-bipyridine has been observed to interact with proteins involved in oxidative stress responses, potentially altering their function and impacting cell survival .
Molecular Mechanism
At the molecular level, 2-Chloro-4,4’-bipyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 2-Chloro-4,4’-bipyridine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,4’-bipyridine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4,4’-bipyridine can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Additionally, the compound’s effects on cells can vary over time, with potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Chloro-4,4’-bipyridine in animal models can vary with different dosages. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, 2-Chloro-4,4’-bipyridine can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
2-Chloro-4,4’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-4,4’-bipyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its effects on cellular processes .
Subcellular Localization
2-Chloro-4,4’-bipyridine can localize to specific subcellular compartments, where it can exert its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications, influencing its activity and interactions with other biomolecules. Understanding the subcellular localization of 2-Chloro-4,4’-bipyridine is essential for elucidating its mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4,4’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,4’-bipyridine and a chlorinating agent.
Chlorination Reaction: The chlorination of 4,4’-bipyridine is carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is typically performed in an inert solvent like dichloromethane or chloroform.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually between 50-80°C, and stirred for several hours to ensure complete chlorination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-4,4’-bipyridine.
Industrial Production Methods:
In an industrial setting, the production of 2-Chloro-4,4’-bipyridine follows similar principles but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4,4’-bipyridine are chlorinated using industrial-grade chlorinating agents.
Continuous Flow Reactors: The reaction is often carried out in continuous flow reactors to enhance efficiency and control over reaction parameters.
Automated Purification: Advanced purification techniques, such as automated column chromatography and crystallization, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-4,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert 2-Chloro-4,4’-bipyridine to its corresponding bipyridyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups replacing the chlorine atom.
Oxidation: N-oxides of 2-Chloro-4,4’-bipyridine.
Reduction: Reduced bipyridyl derivatives.
Scientific Research Applications
2-Chloro-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their catalytic, electronic, and photophysical properties.
Biology: The compound is investigated for its potential as a building block in the design of biologically active molecules, including drugs and enzyme inhibitors.
Medicine: Research explores its use in developing therapeutic agents, particularly in the field of oncology and antimicrobial treatments.
Industry: It is utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,2’-Bipyridyl N,N’-dioxide
- 3,3’-Bipyridine
- 2,3’-Bipyridine
Properties
IUPAC Name |
2-chloro-4-pyridin-4-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDQGQDWTZZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543157 | |
Record name | 2-Chloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53344-73-3 | |
Record name | 2-Chloro-4,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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